Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate
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Description
Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate, also known as LFM-13, is a synthetic compound used in scientific research. It is a compound with the molecular formula C15H18FNO4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18FNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-8-10(3)6-7-12(13)16/h6-9,17H,4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Medicinal Chemistry
Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter their properties. For instance, the incorporation of fluorine can increase the metabolic stability of pharmaceuticals, enhance their lipophilicity, and modify the pKa of adjacent functional groups . This can lead to the development of drugs with improved efficacy, better pharmacokinetic profiles, and reduced dosages.
Agriculture
In the agricultural sector, this compound could play a role in the synthesis of agrochemicals. The presence of fluorine in pesticides and herbicides can improve their activity and selectivity. The compound’s ability to form stable bonds with carbon can lead to the creation of agrochemicals that are more resistant to hydrolysis and degradation, thereby extending their effectiveness in the field .
Material Science
This compound may contribute to the development of new materials. Its fluorinated structure can be a precursor for polymers and coatings with enhanced thermal stability and chemical resistance. These materials could be used in a variety of applications, including high-performance coatings, sealants, and engineering plastics .
Environmental Science
The compound’s potential for creating environmentally benign processes is significant. It can be used in green chemistry applications where the direct fluorination of materials is required. This process can be more atom-efficient and produce less waste compared to traditional halogen exchange methods, making it a more sustainable option for synthesizing fluorinated compounds .
Biochemistry
In biochemistry, this compound can be used to study enzyme activities in complex biological systems. For example, its kinetic parameters can be analyzed to understand the behavior of carboxylesterases, which are important for drug metabolism and detoxification processes in living organisms .
Pharmacology
This compound has implications in pharmacological research, particularly in the design of drug candidates with improved properties. The strategic placement of a fluorine atom can significantly impact a drug’s binding affinity, selectivity, and overall therapeutic profile. Researchers can leverage this compound to create novel pharmacophores for drug discovery .
Analytical Chemistry
Analytically, this compound can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays to quantify or detect other substances .
properties
IUPAC Name |
diethyl 2-[(2-fluoro-5-methylanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-8-10(3)6-7-12(13)16/h6-9,17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSESAQBANFACTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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